

(-)-Sweroside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (-)-Sweroside

Cat. No.: B190387

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Abstract

(-)-Sweroside, a secoiridoid glycoside found in various medicinal plants, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of **(-)-Sweroside**. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this compound. The multifaceted therapeutic potential of **(-)-Sweroside**, including its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects, is highlighted, offering a foundation for future research and clinical translation.

Chemical Properties

(-)-Sweroside is a monoterpenoid glycoside with the molecular formula $C_{16}H_{22}O_9$ and a molecular weight of 358.34 g/mol .^[1] It is characterized as an odorless, bitter-tasting powder with high stability.^[2]

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₂ O ₉	[1][3]
Molecular Weight	358.34 g/mol	[1]
CAS Number	14215-86-2	[1][3]
Melting Point	106-109 °C	[3]
Solubility	Soluble in water, methanol, chloroform, DMSO; Insoluble in petroleum ether	[4]
Appearance	White to off-white solid	[4]

Biological Activities and Efficacy

(-)-Sweroside exhibits a remarkable range of biological activities, positioning it as a strong candidate for therapeutic development. Its efficacy has been demonstrated in numerous preclinical studies, with key quantitative data summarized below.

Anti-inflammatory Activity

(-)-Sweroside exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[5][6] It has been shown to suppress the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-8.[2][5] Furthermore, it inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes pivotal to the inflammatory process.[5]

Assay/Model	Organism/Cell Line	Concentration/Dose	Observed Effect	Reference
Chronic Liver Injury Model	Rat	75-250 mg/kg (oral)	Alleviation of hepatic inflammation and promotion of liver repair.	[5]
LPS-induced Acute Lung Injury	Mouse	Not specified	Reduction of inflammatory cell infiltration and pro-inflammatory cytokine levels.	[3]
Palmitic Acid-induced Endothelial Inflammation	Mouse Aortic Endothelial Cells (MAECs)	1 µg/mL	Attenuation of endothelial inflammation, apoptosis, and adhesion responses.	[7]
LPS-induced Inflammation	RAW264.7 Macrophages	Not specified	Suppression of pro-inflammatory cytokines.	[1]
High Glucose-induced Inflammation	Human Kidney (HK-2) Cells	25, 50, 100 µM	Inhibition of inflammatory cytokine secretion (TNF-α, IL-1β, VCAM-1).	[8]

Antioxidant Activity

The antioxidant properties of **(-)-Sweroside** are a cornerstone of its therapeutic potential. It functions by enhancing the activity of endogenous antioxidant enzymes and directly scavenging free radicals.[2]

Assay	Result	Reference
ABTS Radical Scavenging	0.34 ± 0.08 mg Trolox Equivalents (TE)/g	[9]
Cupric Reducing Antioxidant Capacity (CUPRAC)	21.14 ± 0.43 mg TE/g	[9]
Ferric Reducing Antioxidant Power (FRAP)	12.32 ± 0.20 mg TE/g	[9]
Tyrosinase Inhibitory Ability	55.06 ± 1.85 mg Kojic Acid Equivalent/g	[9]
α-Amylase Inhibition	0.10 ± 0.01 mmol Acarbose Equivalent/g	[9]
α-Glucosidase Inhibition	1.54 ± 0.01 mmol Acarbose Equivalent/g	[9]

Hepatoprotective Activity

(-)-Sweroside has demonstrated significant hepatoprotective effects in various models of liver injury. It mitigates liver damage by reducing oxidative stress, inflammation, and apoptosis in hepatocytes.[10]

Model	Organism	Dose	Key Findings	Reference
Carbon Tetrachloride (CCl ₄)-induced Liver Injury	Rat	125 mg/kg	Significant alleviation of hepatic inflammation and promotion of liver repair.	[5]
Arachidonic Acid-induced Hepatotoxicity	HepG2 Cells	20 µM	60% reduction in ROS production.	[11]
Methionine-Choline Deficient (MCD) Diet-induced NASH	Mouse	Not specified	Reduction in serum AST and ALT, hepatic immune cell infiltration, and liver fibrosis.	[12]

Neuroprotective Activity

Emerging evidence suggests that **(-)-Sweroside** possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.

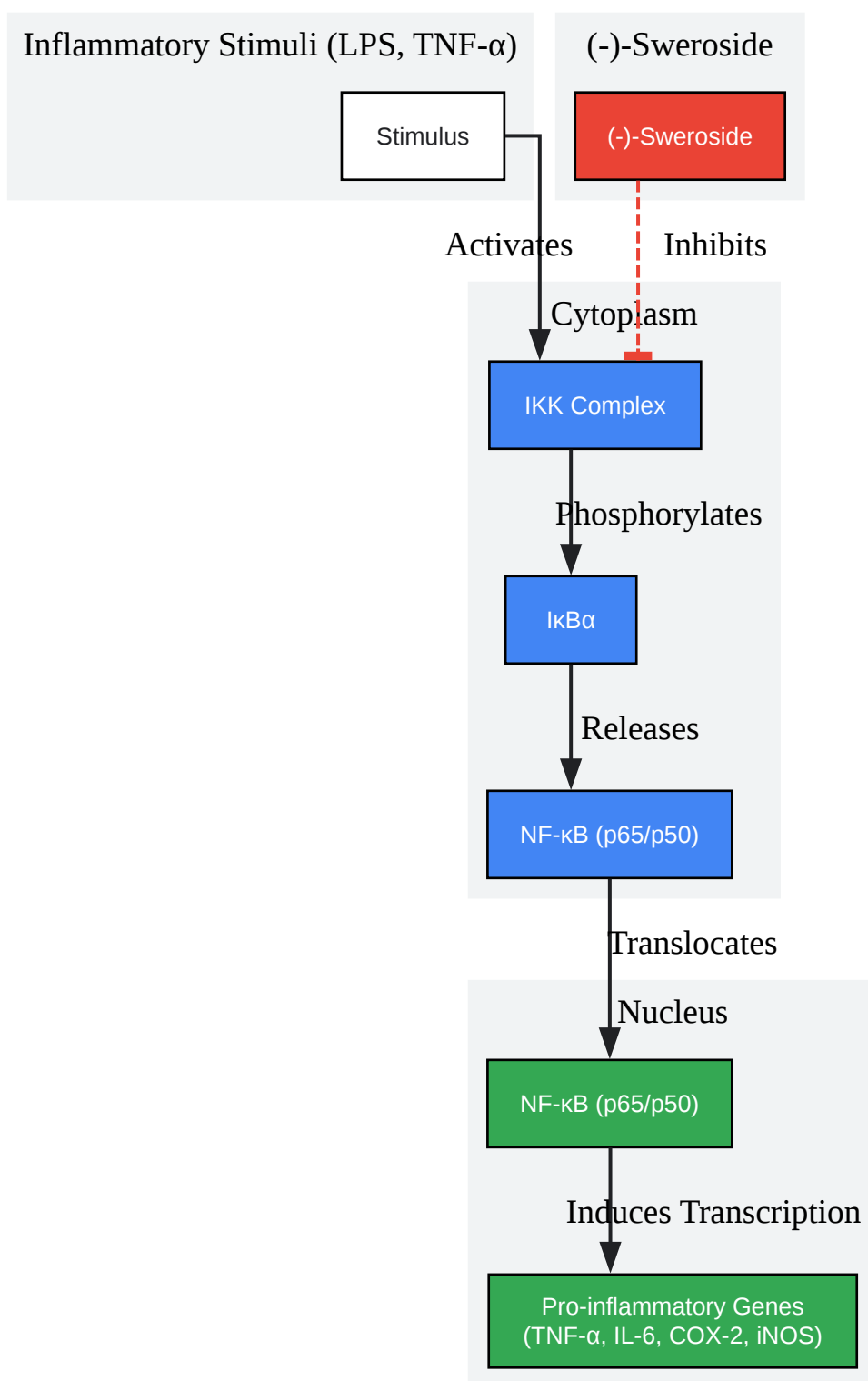
Model	Organism	Concentration	Outcome	Reference
Scopolamine-induced Memory Deficits	Zebrafish	2.79, 8.35, and 13.95 nM	Amelioration of memory deficits and reduction of brain oxidative stress.	[2]
Scopolamine-induced Cognitive Impairment	Zebrafish	1, 3, and 5 µg/L	Decreased AChE activity and MDA levels; upregulated expression of bdnf, nfr2a, and creb1 genes.	[13]

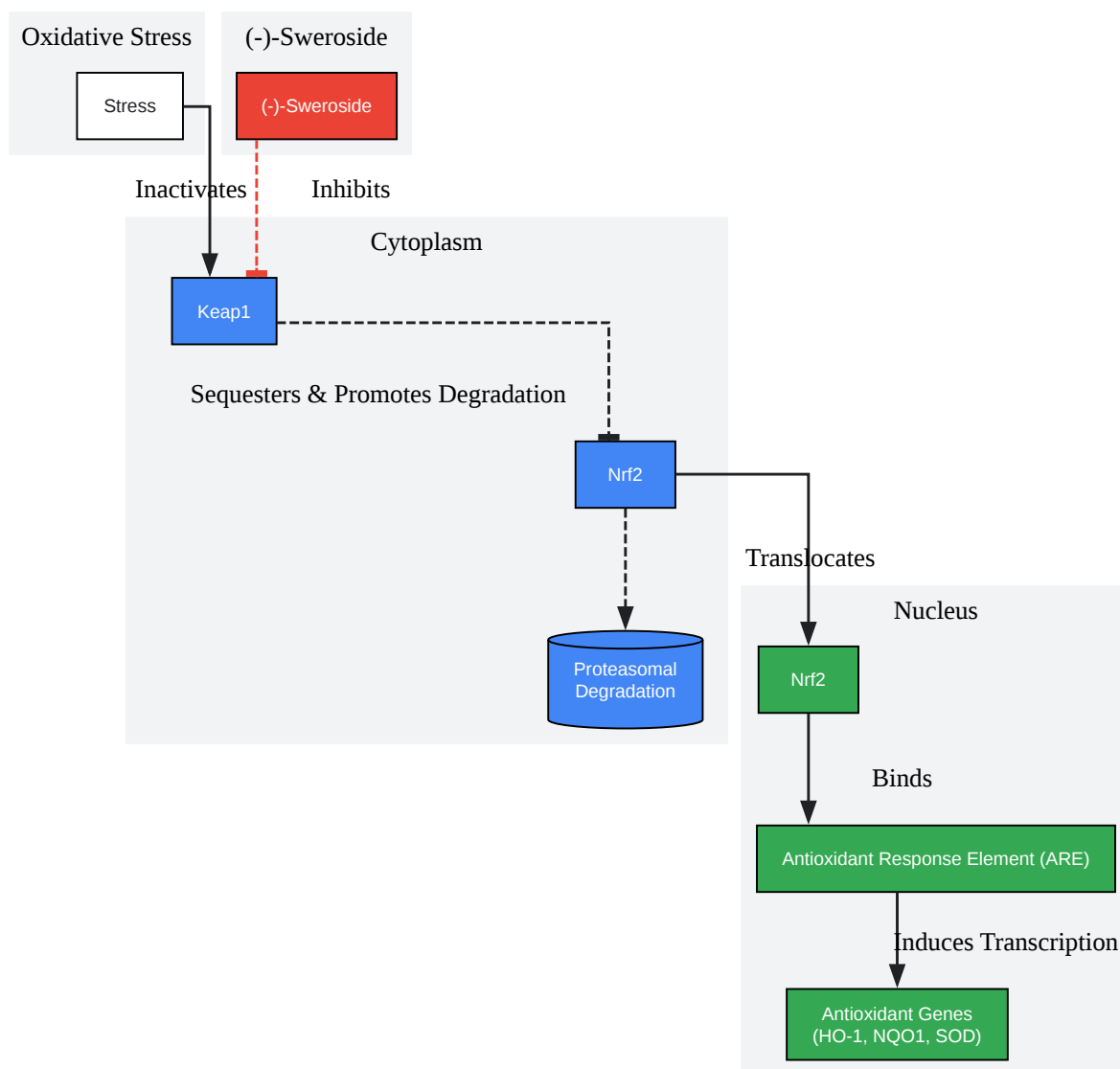
Mechanisms of Action: Signaling Pathways

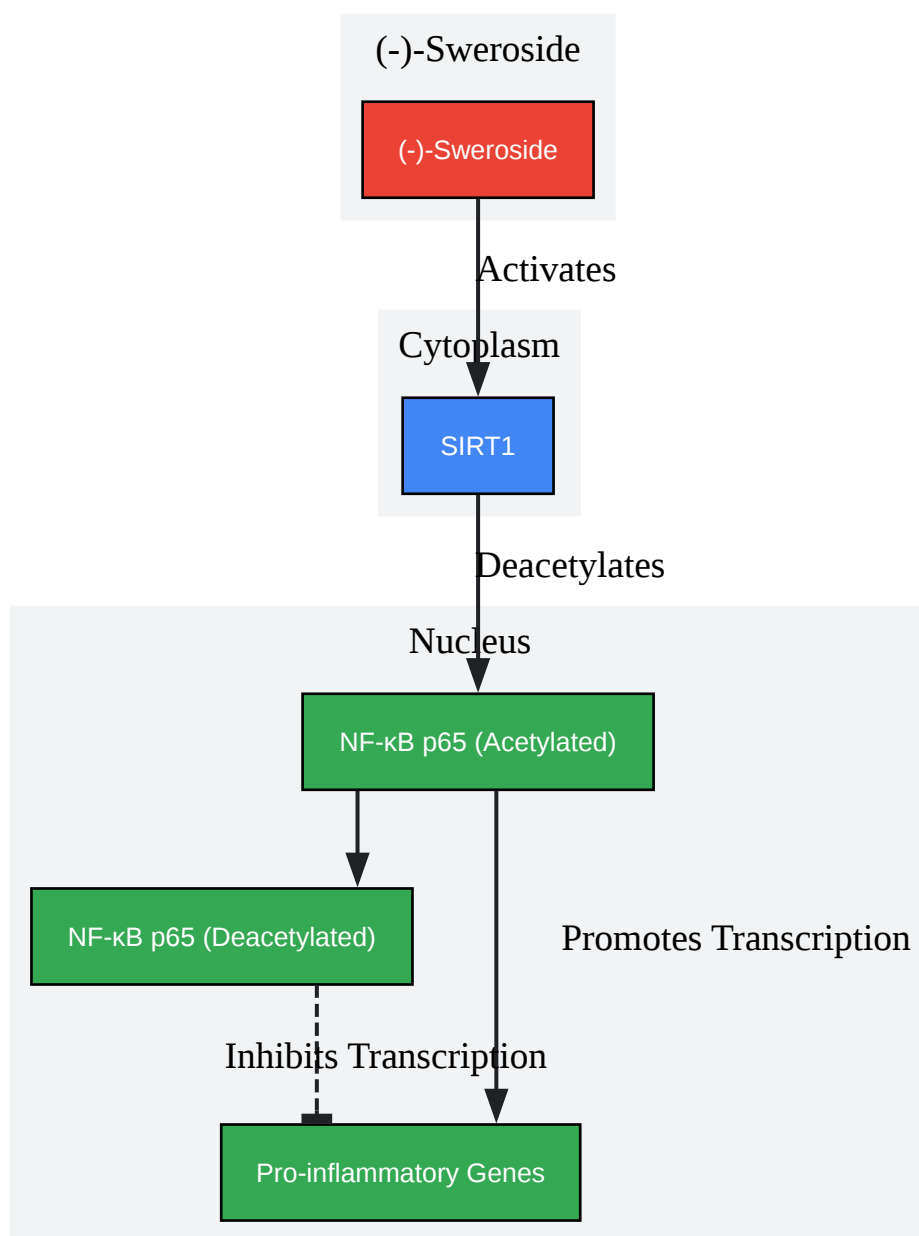
(-)-Sweroside modulates several critical signaling pathways to exert its therapeutic effects. These interconnected pathways regulate inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. **(-)-Sweroside** inhibits the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[5][6] This inhibition is a key mechanism underlying its anti-inflammatory effects.







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